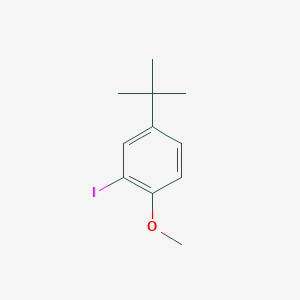

4-Tert-butyl-2-iodo-1-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H15IO |

|---|---|

Molecular Weight |

290.14 g/mol |

IUPAC Name |

4-tert-butyl-2-iodo-1-methoxybenzene |

InChI |

InChI=1S/C11H15IO/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7H,1-4H3 |

InChI Key |

XZDDEPGJPMUEAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)I |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 4 Tert Butyl 2 Iodo 1 Methoxybenzene and Analogues

Directed Aromatic Iodination Techniques for Substituted Anisoles

Direct iodination of an aromatic ring that already contains the tert-butyl and methoxy (B1213986) groups, specifically 4-tert-butylanisole (B1294814), is a common and straightforward approach. The success of this strategy hinges on controlling the regioselectivity of the iodination, guided by the electronic and steric effects of the existing substituents.

Electrophilic aromatic substitution is a primary method for introducing an iodine atom onto the benzene (B151609) ring. acs.org The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The tert-butyl group is a weaker activating group, which is also ortho, para-directing. In the substrate 4-tert-butylanisole, the para position relative to the methoxy group is occupied by the tert-butyl group. Therefore, electrophilic attack is directed to the positions ortho to the highly activating methoxy group (C2 and C6). Due to the steric hindrance imposed by the bulky tert-butyl group, iodination preferentially occurs at the C2 position.

Direct iodination often requires an oxidizing agent to generate a more potent electrophilic iodine species (I⁺) from molecular iodine (I₂). google.com Various systems have been developed to achieve efficient iodination of activated aromatic rings like anisole (B1667542) derivatives.

Common electrophilic iodination systems include:

Iodine with an Oxidizing Agent: A mixture of molecular iodine and an oxidizing agent is frequently used. For instance, a system of iodine and metallic nitrates (e.g., NaNO₃) in acetic acid can effectively iodinate anisole, yielding primarily the para-iodo product in the absence of a blocking group. koreascience.kr

N-Iodosuccinimide (NIS) with a Catalyst: NIS is a mild and efficient source of electrophilic iodine. Its reactivity can be enhanced by a Lewis acid or a transition metal catalyst. Catalysts such as silver(I) triflimide, iron(III) triflimide, and gold(I) have been shown to activate NIS for the iodination of various anisoles under mild conditions. organic-chemistry.org

Iodine and Mercuric Oxide: A classic method reported by Brenans involves the interaction of anisole with iodine and mercuric oxide in ethanol (B145695) to produce p-iodoanisole. uni.eduuni.edu This procedure has been modified over the years to improve yields and simplify the process. uni.edu

The table below summarizes various reagent systems used for the electrophilic iodination of activated arenes.

| Reagent System | Catalyst/Activator | Typical Conditions | Reference |

| I₂ / NaNO₃ | None | Acetic acid, 85 °C | koreascience.kr |

| N-Iodosuccinimide (NIS) | Silver(I) triflimide | Mild conditions | organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Iron(III) triflimide | Mild conditions | organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Gold(I) | Mild conditions | organic-chemistry.org |

| I₂ | Mercuric Oxide | Ethanol, mechanical shaking | uni.eduuni.edu |

Recent advancements have led to the development of metal-free iodination methods, providing alternatives to traditional protocols that may require harsh conditions or metallic reagents. One such prominent method involves the synthesis of aryl iodides from arylhydrazine precursors. acs.orgnih.govresearchgate.net

This transformation can be achieved by reacting an arylhydrazine hydrochloride with molecular iodine (I₂) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at a moderately elevated temperature (e.g., 60 °C). nih.govresearchgate.net The reaction is notable for being free of any metal catalysts or additives. nih.gov

The proposed mechanism for this reaction involves a dual role for iodine. acs.orgnih.gov

Oxidation: The arylhydrazine is first oxidized by iodine to form an arenediazonium salt intermediate.

Iodination: This diazonium salt undergoes a single-electron transfer (SET) from an iodide anion, leading to the generation of an aryl radical and an iodine radical. nih.govresearchgate.net The subsequent combination of these radicals affords the final aryl iodide product. acs.orgnih.gov

Control experiments have suggested that the reaction proceeds through a free-radical pathway. researchgate.net This method is compatible with a wide array of functional groups, and substrates with electron-donating groups, such as methoxy-substituted arylhydrazines, have been shown to give the corresponding aryl iodides in excellent yields. acs.org The general procedure involves stirring the arylhydrazine hydrochloride with an equimolar amount of I₂ in DMSO for several hours. nih.govresearchgate.net

Sequential Functionalization of Aromatic Precursors

An alternative synthetic strategy involves the stepwise introduction of the required functional groups onto a simpler aromatic starting material. This approach allows for precise control over the substitution pattern. For 4-tert-butyl-2-iodo-1-methoxybenzene, this could involve starting with anisole, introducing the tert-butyl group, and then performing the iodination, or starting with a phenol (B47542) and performing O-alkylation at a suitable stage.

The tert-butyl group is typically introduced onto an aromatic ring using the Friedel-Crafts alkylation reaction. Starting with anisole, the methoxy group directs the incoming electrophile to the ortho and para positions. Due to the significant steric bulk of the tert-butyl group, the alkylation occurs almost exclusively at the less hindered para position, yielding 4-tert-butylanisole.

The reaction involves treating anisole with a tert-butylating agent, such as tert-butyl chloride or 2-methylpropene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or sulfuric acid. The Lewis acid facilitates the formation of the tert-butyl carbocation, (CH₃)₃C⁺, which then acts as the electrophile. This method is a foundational example of electrophilic aromatic substitution used to install alkyl groups. rsc.org

The methoxy group can be formed through the O-alkylation of a corresponding phenol, a reaction commonly known as the Williamson ether synthesis. vedantu.commasterorganicchemistry.com This method is particularly useful if the synthetic route starts from a substituted phenol, such as 4-tert-butylphenol (B1678320) or 5-tert-butyl-2-iodophenol.

The synthesis involves two key steps:

Deprotonation: The phenolic hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydroxide, potassium carbonate, or sodium hydride. vedantu.commasterorganicchemistry.com

Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks an alkylating agent, such as methyl iodide or dimethyl sulfate, in an Sₙ2 reaction to form the ether linkage. masterorganicchemistry.comyoutube.com

For example, 4-tert-butylanisole can be prepared by treating 4-tert-butylphenol with methyl iodide in the presence of potassium carbonate in a solvent like acetone, followed by heating at reflux. prepchem.com This approach provides a high yield of the desired methoxybenzene derivative. prepchem.com

Halogen Exchange Reactions and Catalytic Routes for Aryl Iodide Formation

The conversion of an aryl bromide or chloride into an aryl iodide is a valuable transformation known as the aromatic Finkelstein reaction. springernature.comwikipedia.org This halogen exchange (halex) reaction is an equilibrium process that can be driven to completion by carefully selecting the reaction conditions, often by exploiting the differential solubility of the halide salts formed. wikipedia.org

While classic Finkelstein reactions are common for alkyl halides, their application to aryl halides was historically challenging due to the lower reactivity of the C(sp²)-X bond. wikipedia.orgbyjus.com However, modern catalytic methods have made this a viable route. These reactions are typically catalyzed by transition metals, with copper and nickel complexes being particularly effective. wikipedia.org

Key catalytic systems for aromatic Finkelstein reactions include:

Copper-Catalyzed Exchange: A mild and general method utilizes a catalytic amount of copper(I) iodide (CuI) in combination with a diamine ligand. organic-chemistry.org This system effectively converts a wide range of aryl and heteroaryl bromides into their corresponding iodides using sodium iodide (NaI) as the iodine source. organic-chemistry.org The reaction tolerates numerous functional groups. organic-chemistry.org

Nickel-Catalyzed Exchange: Nickel catalysts have also been employed for this transformation. frontiersin.org For example, heating an aryl bromide with nickel(II) bromide or chloride can provide the corresponding aryl halides. nih.gov

Photo-induced Metal-Free Exchange: A transition-metal-free approach involves the photo-induced halogen exchange in aryl halides. springernature.com Irradiating an aryl bromide with UV light in the presence of sodium iodide and a catalytic amount of molecular iodine can produce the aryl iodide under very mild, room-temperature conditions. springernature.comnih.gov

This strategy would be applicable to the synthesis of this compound by starting with the corresponding, and often more accessible, 4-tert-butyl-2-bromo-1-methoxybenzene and converting it to the desired iodide.

The following table provides a summary of conditions for the Aromatic Finkelstein reaction.

| Catalyst System | Halogen Source | Conditions | Substrate | Reference |

| CuI / Diamine ligand | NaI | Dioxane, 110 °C | Aryl Bromide | organic-chemistry.org |

| Nickel(II) Halide | NiBr₂ or NiCl₂ | DMF, 170 °C (conventional or microwave) | Aryl Iodide/Bromide | nih.gov |

| None (Photo-induced) | NaI / cat. I₂ | Acetonitrile, UV light, room temp. | Aryl Bromide | springernature.comnih.gov |

Chemo- and Regioselective Synthesis of Multi-Substituted Aromatics

The synthesis of multi-substituted aromatic compounds, such as this compound, presents a significant challenge in organic chemistry, primarily centered on achieving precise control over the position of incoming functional groups. The chemo- and regioselectivity of these reactions are paramount for creating structurally defined molecules and avoiding the formation of isomeric mixtures that are often difficult to separate. Strategic approaches are therefore required to direct functionalization to a specific carbon atom on the aromatic ring. For a trisubstituted benzene derivative like this compound, the synthetic strategy must account for the directing effects of the substituents already present on the ring—in this case, a methoxy group and a tert-butyl group.

Two principal strategies are commonly employed for the regioselective synthesis of such compounds: electrophilic aromatic substitution (SEAr) on a pre-functionalized ring and directed ortho-metalation (DoM).

Electrophilic Aromatic Iodination of 4-tert-Butylanisole

One of the most direct routes to this compound is through the electrophilic aromatic iodination of 4-tert-butylanisole. In this precursor, the methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group, while the tert-butyl group (-(CH₃)₃) is a weakly activating, ortho-, para-director. Since the para position relative to the methoxy group is blocked by the bulky tert-butyl group, electrophilic attack is sterically and electronically favored at the ortho position (C2).

Iodination is generally more challenging than other halogenations like chlorination or bromination because iodine is the least reactive halogen in aromatic substitutions. commonorganicchemistry.comacs.org Therefore, the reaction often requires an activating agent or catalyst to generate a more potent electrophilic iodine species. acs.orgnih.gov Common reagents for the iodination of activated aromatic rings include N-Iodosuccinimide (NIS) and molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid catalyst. commonorganicchemistry.comorganic-chemistry.org For instance, silver salts such as silver triflimide can be used to activate NIS for the iodination of anisole derivatives. organic-chemistry.org

The table below summarizes various reagent systems used for the electrophilic iodination of activated aromatic compounds, which are applicable to the synthesis of the target molecule from 4-tert-butylanisole.

| Iodine Source | Activator/Catalyst | Typical Substrates | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Silver(I) triflimide (AgNTf₂) | Anisoles, anilines, phenols | organic-chemistry.org |

| Potassium Iodide (KI) | Ammonium peroxodisulfate | Activated aromatics (phenols, anilines) | organic-chemistry.org |

| Molecular Iodine (I₂) | Silver(I) salts (Ag₂SO₄, AgOTf) | Simple and chlorinated arenes | nih.gov |

| Molecular Iodine (I₂) | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Aryl amides (directed C-H iodination) | nih.gov |

| Iodine chloride (ICl) | Glacial acetic acid | Anisole | chemicalbook.com |

Directed ortho-Metalation (DoM) of 4-tert-Butylanisole

An alternative and highly regioselective strategy is Directed ortho-Metalation (DoM). wikipedia.org This method relies on the presence of a Directed Metalation Group (DMG) on the aromatic ring, which coordinates to an organolithium reagent and directs deprotonation exclusively at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The methoxy group is a moderately effective DMG. organic-chemistry.org

The process begins with the treatment of 4-tert-butylanisole with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). wikipedia.orguwindsor.ca The heteroatom of the DMG (oxygen in the methoxy group) acts as a Lewis base, coordinating to the lithium cation. This coordination brings the alkyl base into proximity with the ortho-proton, facilitating its abstraction and forming a stable aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile. For the synthesis of this compound, molecular iodine (I₂) is an effective electrophile to trap the ortho-lithiated species. commonorganicchemistry.com

While the methoxy group can direct lithiation, studies on sterically hindered substrates like o-tert-butylanisole have shown that the bulky tert-butyl group can sterically interfere with the formation of the coordinated intermediate, potentially reducing the reaction yield compared to unhindered anisole. acs.org However, the para-position of the tert-butyl group in 4-tert-butylanisole presents less steric hindrance to the ortho-lithiation process. The choice of base and solvent is critical; additives like tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium reagent by de-aggregating it and increasing its basicity. uwindsor.caacs.org

The table below lists common Directed Metalation Groups and the bases typically employed in DoM reactions.

| DMG Strength | Directed Metalation Group (DMG) | Typical Base | Reference |

|---|---|---|---|

| Strong | -CONR₂ (Amide) | s-BuLi, n-BuLi | organic-chemistry.org |

| Strong | -OCONR₂ (Carbamate) | s-BuLi/TMEDA | organic-chemistry.orgharvard.edu |

| Strong | -SO₂NR₂ (Sulfonamide) | n-BuLi | organic-chemistry.org |

| Moderate | -OCH₃ (Methoxy) | n-BuLi, s-BuLi, t-BuLi | wikipedia.orgorganic-chemistry.org |

| Moderate | -NR₂ (Tertiary Amine) | n-BuLi | wikipedia.org |

| Weak | -F (Fluoro) | n-BuLi | organic-chemistry.org |

| Weak | -CF₃ (Trifluoromethyl) | n-BuLi | organic-chemistry.org |

Mechanistic Investigations of Chemical Transformations Involving 4 Tert Butyl 2 Iodo 1 Methoxybenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the construction of carbon-carbon bonds. The reactivity of 4-tert-butyl-2-iodo-1-methoxybenzene in these transformations is governed by the interplay of steric and electronic effects imparted by its substituents.

Palladium-Catalyzed Carbon-Carbon Bond Formations

The palladium-catalyzed reactions of this compound provide access to a diverse range of biaryl and unsaturated compounds. The following sections explore the application of this substrate in several key coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds from the reaction of an aryl halide with an organoboron reagent. In the case of this compound, its coupling with various arylboronic acids is typically achieved using a palladium catalyst, a base, and a suitable solvent.

Commonly employed catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in combination with phosphine ligands such as triphenylphosphine (PPh₃) or more sterically demanding and electron-rich ligands that can facilitate the challenging oxidative addition and reductive elimination steps. The choice of base, often a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (e.g., K₃PO₄), is crucial for the activation of the boronic acid.

The scope of the Suzuki-Miyaura coupling with this compound is broad, allowing for the synthesis of a variety of biaryl structures. The reaction generally tolerates a range of functional groups on the arylboronic acid partner.

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | High |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | Good |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | High |

Note: The yields are generalized as specific literature data for this exact substrate is limited. The conditions are representative of typical Suzuki-Miyaura couplings of similar aryl iodides.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. For this compound, this reaction provides a route to substituted stilbene and cinnamate derivatives. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, in the presence of a base and a phosphine ligand.

The steric hindrance from the tert-butyl group and the ortho-iodo substituent can influence the regioselectivity and efficiency of the Heck reaction. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical to achieve high yields and selectivity.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding an arylated alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The coupling of this compound with various terminal alkynes allows for the synthesis of sterically hindered and electronically rich diarylacetylenes. The reaction conditions often involve a palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper salt like CuI, and an amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).

Limitations of the Sonogashira coupling can include the competing Glaser homocoupling of the terminal alkyne, particularly with less reactive aryl halides. The steric bulk on this compound might necessitate higher catalyst loadings or more forcing reaction conditions to achieve efficient coupling.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. A key feature of this reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a strong base.

The Hiyama coupling of this compound with various organosilanes, such as trimethoxyphenylsilane, offers an alternative to other cross-coupling methods. The reaction benefits from the low toxicity and stability of organosilicon reagents. Innovations in this field have focused on developing fluoride-free conditions and more active catalyst systems to broaden the scope and applicability of the reaction.

The catalytic cycle of palladium-catalyzed cross-coupling reactions is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl iodide, this compound, to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a new arylpalladium(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide and the nature of the palladium catalyst and its ligands. The electron-donating methoxy (B1213986) group in the substrate can modulate the electronic properties of the aromatic ring, while the bulky tert-butyl group can sterically influence the approach of the palladium catalyst.

Transmetalation: Following oxidative addition, the arylpalladium(II) intermediate undergoes transmetalation with the organometallic coupling partner (e.g., organoboron, organosilicon). This step involves the transfer of the organic group from the main group metal to the palladium center, forming a diorganopalladium(II) complex. The mechanism of transmetalation can vary depending on the specific coupling reaction and the nature of the organometallic reagent and additives. For instance, in the Suzuki-Miyaura coupling, the base plays a crucial role in activating the organoboron species for transmetalation.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. This step results in the formation of the new carbon-carbon bond of the desired product and the regeneration of the catalytically active palladium(0) species. The rate of reductive elimination is influenced by the steric and electronic properties of the two organic groups on the palladium center. The bulky 4-tert-butyl-1-methoxy-2-phenyl group can create steric crowding around the palladium center, potentially affecting the rate of this final step.

Palladium-Catalyzed Carbon-Heteroatom Bond Formations (e.g., Amination)

The formation of carbon-heteroatom bonds, particularly C-N bonds, is a cornerstone of pharmaceutical and materials science. The Buchwald-Hartwig amination stands out as a powerful palladium-catalyzed method for coupling aryl halides with amines. For a substrate like this compound, this reaction provides a direct route to substituted aniline derivatives.

The catalytic cycle, as established in the literature, typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex. The electron-donating methoxy group on the benzene (B151609) ring of this compound facilitates this step by increasing the electron density of the aromatic system, making the carbon-iodine bond more susceptible to cleavage. The bulky tert-butyl group, while sterically demanding, does not typically inhibit the initial oxidative addition significantly but can influence the stability and reactivity of subsequent intermediates.

| Palladium Precursor | Ligand | Base | Typical Reaction Conditions |

|---|---|---|---|

| Pd(OAc)₂ | P(tBu)₃ | NaOtBu | Toluene, 80-110 °C |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane, 100 °C |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF, 65 °C |

Cross-Electrophile Coupling and C-H Alkylation Reactions

Cross-Electrophile Coupling (CEC): This strategy couples two different electrophiles, such as two aryl halides, avoiding the need for pre-formed organometallic reagents. For this compound, a CEC reaction would involve its coupling with another electrophile, typically under reductive conditions using a metal catalyst like nickel or palladium and a stoichiometric reductant. nih.gov The key challenge in CEC is achieving high chemoselectivity, favoring the cross-coupled product over homocoupled byproducts. This is often achieved by using electrophiles with different reactivities or catalyst systems that can discriminate between the two. The faster oxidative addition of the aryl iodide (C-I bond) compared to an aryl bromide or chloride (C-Br or C-Cl bond) is a common basis for selectivity in palladium- and nickel-catalyzed systems. nih.gov For instance, a nickel(0) catalyst can selectively undergo oxidative addition with this compound over a less reactive aryl chloride. The resulting arylnickel(II) species can then participate in a second catalytic cycle to achieve the cross-coupling. nih.govscilit.com

C-H Alkylation: Direct C-H alkylation of the aromatic ring of this compound represents an atom-economical approach to increase molecular complexity. Friedel-Crafts alkylation is a classic example. mnstate.eduyoutube.comedubirdie.com The methoxy group is a strong activating ortho-, para-director, while the tert-butyl group is a weakly activating ortho-, para-director. edubirdie.com The positions ortho to the methoxy group are activated towards electrophilic attack. One of these positions is occupied by the iodine atom, and the other is sterically shielded by the adjacent tert-butyl group. Therefore, C-H alkylation would likely occur at the position ortho to the methoxy group and para to the tert-butyl group, if sterically accessible. Transition metal-catalyzed C-H functionalization, often involving iron, provides alternative pathways that can proceed via radical mechanisms or concerted metalation-deprotonation. rsc.org

Emerging Catalytic Systems (e.g., Nickel, Copper, Iron)

While palladium has dominated cross-coupling chemistry, catalysts based on more abundant and less expensive metals like nickel, copper, and iron are gaining prominence.

Nickel Catalysis: Nickel catalysts are highly effective for a variety of cross-coupling reactions involving aryl iodides. researchgate.net They can facilitate Kumada couplings with Grignard reagents and are particularly adept at mediating cross-electrophile couplings. amazonaws.comchemrxiv.org Nickel-based systems, often paired with photoredox catalysts, enable C-O and C-N bond-forming reactions under mild conditions. chemrxiv.org The use of ligands such as 4,4′-di-tert-butylbipyridine (dtbbpy) is common in these systems. researchgate.net The mechanism often involves Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles, which can be accessed through single-electron transfer (SET) pathways, making them suitable for radical-mediated processes. nih.gov

Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, are classical methods for forming C-N and C-O bonds with aryl iodides. Modern copper catalysis offers milder reaction conditions and broader substrate scope. beilstein-journals.org Copper can mediate fluoroalkylation reactions and catalyze N- and O-alkylation of amines and phenols. cas.cnorganic-chemistry.org Mechanistically, these reactions can proceed through Cu(I)/Cu(III) cycles or involve radical pathways, particularly in aerobic oxidation reactions where copper facilitates the generation of reactive oxygen species. nih.govrsc.org

Iron Catalysis: Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. mdpi.com Iron-catalyzed cross-coupling reactions often proceed via radical mechanisms. For instance, an iron catalyst can initiate a radical relay process for the oxyalkylation of terminal alkynes with alkyl iodides. nih.gov Iron is also effective in mediating oxidative C-H functionalization and decarboxylative couplings, often in dual catalytic systems with nickel or a photocatalyst. rsc.orgnih.gov These transformations are hypothesized to occur through the formation of radical species generated via ligand-to-metal charge transfer (LMCT) under visible light irradiation or through single-electron transfer processes. nih.gov

Decarboxylative Coupling Reactions with Aryl Iodides

Decarboxylative coupling has emerged as a powerful strategy for forming C-C and C-heteroatom bonds, using readily available carboxylic acids as coupling partners. In these reactions, this compound serves as the aryl electrophile. The general mechanism involves the conversion of a carboxylic acid into a radical precursor, often an N-hydroxyphthalimide (NHP) ester or through the action of a photocatalyst. nih.govresearchgate.net

In a typical metallaphotoredox system, a photocatalyst (e.g., an iridium complex) absorbs light and, in its excited state, reduces the activated carboxylic acid derivative. This leads to facile decarboxylation, generating a carbon-centered radical. Simultaneously, a transition metal catalyst (e.g., copper or nickel) undergoes oxidative addition with the aryl iodide. nih.govprinceton.edu The generated alkyl radical is then trapped by the arylated metal complex (e.g., an L-Cu(II)-Aryl species) to form a high-valent L-Cu(III)(Aryl)(Alkyl) intermediate. princeton.edu This intermediate subsequently undergoes reductive elimination to furnish the final cross-coupled product and regenerate the active metal catalyst. nih.govprinceton.edu This approach allows for the formation of C(sp²)-C(sp³) bonds using aryl iodides and abundant alkyl carboxylic acids. nih.gov

Stereoelectronic Effects of the tert-Butyl and Methoxy Substituents on Reaction Kinetics and Selectivity

The reactivity of this compound is profoundly influenced by the stereoelectronic properties of its substituents.

Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect being dominant. Its presence increases the electron density of the aromatic ring, making the molecule more nucleophilic and activating it towards electrophilic aromatic substitution. edubirdie.com In the context of cross-coupling reactions, this increased electron density facilitates the rate-determining oxidative addition step to low-valent metal centers like Pd(0) or Ni(0). The methoxy group is also a powerful ortho-, para-director in electrophilic reactions. edubirdie.com

tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group exerts two main effects. Electronically, it is a weak electron-donating group through hyperconjugation and induction, which slightly activates the ring. youtube.com Sterically, its significant size provides considerable hindrance. This steric bulk, positioned ortho to the methoxy group and meta to the iodine, can influence regioselectivity by blocking certain reaction sites. For example, in a potential second functionalization of the ring, the tert-butyl group would likely direct incoming reagents away from its vicinity, favoring substitution at less hindered positions. youtube.com In photochemical reactions, substituents can significantly affect excited state cleavage, with electronic effects often correlated to Hammett parameters. nih.gov

The combination of a strong, ortho-directing EDG (methoxy) and a bulky, sterically directing group (tert-butyl) creates a unique reactivity pattern, enabling selective functionalization at the C-I bond while influencing any potential side reactions on the aromatic ring.

Radical Processes in the Reactivity of Iodoarenes

The carbon-iodine bond in iodoarenes like this compound is relatively weak, making it susceptible to homolytic cleavage and participation in radical reactions. Many modern synthetic methods, particularly those employing photocatalysis or first-row transition metals, leverage radical intermediates.

In photoredox catalysis, an excited-state photocatalyst can engage in a single-electron transfer (SET) with a reaction component to generate a radical. For instance, in decarboxylative couplings, an alkyl radical is generated from a carboxylic acid derivative. princeton.eduacs.org This radical can then add to an arylpalladium or arylcopper intermediate, or in some cases, directly to the iodoarene. Alternatively, some catalytic cycles, especially those involving iron or nickel, are initiated by an SET process that generates a carbon-centered radical from an alkyl halide or another precursor. rsc.orgchemrxiv.org This radical then propagates the reaction. For example, iron catalysis can be used for the oxyalkylation of alkynes where a radical relay process is initiated from a peroxide precursor. nih.gov The involvement of radical species allows for bond formations that are often complementary to traditional two-electron polar mechanisms.

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject of the article |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst precursor |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst precursor |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | Catalyst |

| Tri-tert-butylphosphine (P(tBu)₃) | Ligand |

| XPhos | Ligand |

| Sodium tert-butoxide (NaOtBu) | Base |

| Potassium phosphate (K₃PO₄) | Base |

| Cesium carbonate (Cs₂CO₃) | Base |

| Nickel(II) chloride (NiCl₂) | Catalyst precursor |

| 4,4′-di-tert-butylbipyridine (dtbbpy) | Ligand |

| Copper(I) iodide (CuI) | Catalyst |

| Iron(III) chloride (FeCl₃) | Catalyst |

| N-hydroxyphthalimide (NHP) | Radical precursor component |

Contributions to Advanced Chemical Synthesis and Functional Materials

Role as a Key Intermediate in Complex Molecular Architectures

The presence of an iodine atom at the ortho-position to the methoxy (B1213986) group makes 4-Tert-butyl-2-iodo-1-methoxybenzene an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in the construction of complex organic molecules, particularly those containing biaryl or substituted aromatic moieties. The bulky tert-butyl group at the para-position provides steric hindrance that can influence the regioselectivity of reactions and enhance the stability of the resulting products.

Key palladium-catalyzed reactions where this compound serves as a crucial intermediate include:

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds between the iodobenzene derivative and various organoboron compounds. This is a powerful method for synthesizing unsymmetrical biaryls, which are common structural motifs in pharmaceuticals and advanced materials. For instance, the coupling of a similar compound, 1-iodo-4-methoxybenzene, with phenylboronic acid has been studied to understand the kinetics of such reactions.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the aryl iodide and terminal alkynes, leading to the synthesis of substituted alkynes. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This method is widely used to introduce vinyl groups onto aromatic rings, creating precursors for polymers and other complex molecules.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with amines. It is a vital tool for the synthesis of anilines and their derivatives, which are prevalent in medicinal chemistry and materials science.

The strategic placement of the substituents on the benzene (B151609) ring of this compound allows for the controlled and predictable synthesis of highly functionalized and sterically demanding molecules.

Precursor Development for Functional Organic Polymers and Electronic Materials

The unique electronic and steric properties of this compound make it a valuable monomer or precursor for the synthesis of functional organic polymers and materials for electronic applications.

Integration into Specialty Polymers and Conductive Frameworks

The reactivity of the iodo-substituent allows for the incorporation of the 4-tert-butyl-1-methoxybenzene unit into polymer backbones through various polymerization techniques, including palladium-catalyzed polycondensation reactions. The resulting polymers can exhibit tailored properties such as enhanced solubility due to the bulky tert-butyl group and specific electronic characteristics imparted by the methoxy group. These polymers can be designed for applications in areas such as gas separation membranes, specialty coatings, and as components of advanced composites.

Synthesis of Organic Semiconductor Precursors

Organic semiconductors are the cornerstone of next-generation electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The synthesis of high-performance organic semiconductors often relies on the precise construction of π-conjugated systems. This compound can serve as a key building block in the synthesis of such materials.

Through cross-coupling reactions, this compound can be used to introduce the 4-tert-butyl-1-methoxyphenyl moiety into larger conjugated molecules. The electron-donating methoxy group can modulate the electronic properties of the resulting semiconductor, influencing its charge transport characteristics. The tert-butyl group can enhance the solubility and processability of the material, which are crucial for device fabrication, and can also influence the solid-state packing of the molecules, a key determinant of charge carrier mobility. For example, the synthesis of organic semiconductors often involves the coupling of various aromatic building blocks, and the principles of these syntheses can be applied to derivatives of this compound.

Design and Synthesis of Catalytic Ligands and Supports

The development of highly efficient and selective catalysts is a central theme in modern chemistry. Phosphine ligands are a critical component of many homogeneous catalysts, particularly those based on transition metals like palladium. The synthesis of tailored phosphine ligands with specific steric and electronic properties is essential for optimizing catalytic performance.

This compound can be utilized as a starting material for the synthesis of novel phosphine ligands. The iodine atom can be replaced by a phosphine group through reactions with phosphinating agents. The resulting ligand would feature a 4-tert-butyl-1-methoxyphenyl substituent on the phosphorus atom. The electronic nature of this substituent, influenced by the methoxy group, and its steric bulk, dictated by the tert-butyl group, can significantly impact the activity and selectivity of the metal complex in which it is incorporated. For example, the synthesis of various phosphine ligands often starts from functionalized aryl halides.

Targeted Synthesis of Precursors for Agrochemicals

The development of new and effective agrochemicals, such as herbicides, insecticides, and fungicides, is crucial for global food security. The synthesis of these complex molecules often involves multi-step sequences where specific building blocks are required. Substituted iodobenzenes are valuable intermediates in the synthesis of various agrochemicals.

Computational Chemistry Investigations of 4 Tert Butyl 2 Iodo 1 Methoxybenzene

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used due to its favorable balance between accuracy and computational cost.

Molecular Geometry Optimization and Conformational Landscapes

This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a molecule like 4-tert-butyl-2-iodo-1-methoxybenzene, with flexible groups like the tert-butyl and methoxy (B1213986) substituents, multiple low-energy conformations may exist. Computational chemists map out the "conformational landscape" to identify the most stable conformers and the energy barriers between them. This is crucial as the geometry of a molecule dictates many of its physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. rasayanjournal.co.in

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. researchgate.net From these energies, reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactive nature.

Electronic Structure Characterization: Charge Distribution and Natural Bond Orbital (NBO) Analysis

Understanding how charge is distributed within a molecule is fundamental to predicting its interactions. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rasayanjournal.co.inresearchgate.net

Natural Bond Orbital (NBO) analysis provides a more detailed picture by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. This method allows for the quantification of electron density in specific bonds and the analysis of delocalization effects, such as hyperconjugation, which contribute to molecular stability.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for an optimized geometry, scientists can generate a theoretical spectrum. This predicted spectrum can be compared with experimental data to confirm the structure of a synthesized compound and to assign specific vibrational modes to the observed spectral bands.

Elucidation of Reaction Mechanisms via Theoretical Calculations

Beyond static molecular properties, computational chemistry is invaluable for studying the dynamics of chemical reactions.

Transition State Identification and Energy Barrier Calculations

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). Identifying the geometry and energy of the transition state is crucial for understanding a reaction's mechanism and predicting its rate. Computational chemists use various algorithms to locate these TS structures.

Once the transition state is identified, its energy relative to the reactants can be calculated. This energy difference is the activation energy or energy barrier. A high energy barrier corresponds to a slow reaction, while a low barrier indicates a faster process. These calculations provide deep insights into reaction pathways, allowing chemists to understand why certain products are formed over others.

While specific computational data for this compound is not available in the current body of scientific literature, the methodologies described above represent the standard and powerful approaches that would be used for its theoretical investigation. Such studies would provide fundamental insights into its structural, electronic, and reactive properties, guiding its potential synthesis and application. The absence of this data highlights a gap in the research landscape and an opportunity for future computational studies.

Analysis of Reaction Pathway Energetics

A thorough search for computational studies detailing the reaction pathway energetics of this compound yielded no specific results. Investigations into reaction mechanisms, transition state energies, and activation barriers for reactions involving this compound are not available in the reviewed literature. While general principles of electrophilic aromatic substitution and reactions of iodoarenes are well-established, specific energetic data derived from computational models for this molecule have not been published.

Solvation Effects on Reaction Thermodynamics and Kinetics

There is no available research that specifically models the solvation effects on the reaction thermodynamics and kinetics of this compound. Computational studies typically employ various solvent models to understand how the surrounding medium influences reaction rates and equilibria. However, no such analyses have been reported for this compound, and therefore, data on how different solvents would affect its reactivity profiles are not available.

Advanced Quantum Chemical Methods for Intermolecular Interactions

No dedicated studies using advanced quantum chemical methods to investigate the intermolecular interactions of this compound were identified. Such methods are crucial for understanding non-covalent interactions like halogen bonding, which would be relevant for this molecule due to the presence of an iodine atom. The absence of such studies means there is no specific computational data on the nature and strength of intermolecular forces involving this compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

A search for Quantitative Structure-Property Relationship (QSPR) studies that include this compound did not yield any specific models or datasets. QSPR models are used to predict the physicochemical properties and biological activities of compounds based on their molecular structure. The lack of such studies for this specific molecule means there are no predictive models available that are tailored to or validated for this compound.

Advanced Spectroscopic Characterization and Structure Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of 4-tert-butyl-2-iodo-1-methoxybenzene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR: Chemical Shift, Multiplicity, and Coupling Constant Analysis

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons, the methoxy (B1213986) group, and the tert-butyl group.

The aromatic region (typically δ 6.5-8.0 ppm) is expected to display a complex splitting pattern for the three protons on the benzene (B151609) ring. mnstate.edu

H-3: This proton is ortho to the bulky iodine atom and meta to the tert-butyl group. Its chemical shift would be influenced by both, likely appearing as a doublet.

H-5: Situated between the tert-butyl group (ortho) and the methoxy group (meta), this proton is expected to show a doublet of doublets due to coupling with both H-3 and H-6.

H-6: Being ortho to the electron-donating methoxy group, this proton is expected to be the most shielded (furthest upfield) of the aromatic protons, likely appearing as a doublet.

The aliphatic region will feature two singlets:

A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group , expected around δ 1.3 ppm.

A singlet for the three protons of the methoxy group , anticipated further downfield around δ 3.8 ppm due to the deshielding effect of the adjacent oxygen atom.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (H-3) | ~7.6 | d | J(meta) ≈ 2-3 |

| Ar-H (H-5) | ~7.2 | dd | J(ortho) ≈ 7-9, J(meta) ≈ 2-3 |

| Ar-H (H-6) | ~6.8 | d | J(ortho) ≈ 7-9 |

| -OCH₃ | ~3.8 | s | N/A |

| -C(CH₃)₃ | ~1.3 | s | N/A |

Carbon-13 (¹³C) NMR: Chemical Shift, Quaternary Carbon Identification, and DEPT Analysis

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, ten unique carbon signals are expected: six for the aromatic ring and four for the substituents. Aromatic carbons typically resonate in the δ 110-160 ppm range. libretexts.org

Quaternary Carbons: Four carbons in this molecule are quaternary (lacking any attached protons): C-1 (attached to -OCH₃), C-2 (attached to -I), C-4 (attached to the tert-butyl group), and the central carbon of the tert-butyl group. These typically show weaker signals in a standard broadband-decoupled ¹³C NMR spectrum. The carbon attached to the electronegative oxygen (C-1) is expected to be significantly downfield, while the carbon bearing the iodine (C-2) will be shifted upfield due to the "heavy atom effect".

DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between the carbon types. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons (absent in this molecule). Quaternary carbons would be absent in DEPT spectra. This would confirm the assignments of the three aromatic CH carbons, the methoxy CH₃, the tert-butyl CH₃ carbons, and the four quaternary carbons.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |

|---|---|---|

| C-1 (C-OCH₃) | ~157 | Quaternary |

| C-2 (C-I) | ~90 | Quaternary |

| C-3 | ~135 | CH |

| C-4 (C-tBu) | ~148 | Quaternary |

| C-5 | ~126 | CH |

| C-6 | ~110 | CH |

| -OCH₃ | ~56 | CH₃ |

| -C(CH₃)₃ | ~34 | Quaternary |

| -C(CH₃)₃ | ~31 | CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Relationships

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the aromatic proton at H-5 and the proton at H-6, confirming their ortho relationship. A weaker cross-peak might be observed between H-3 and H-5, indicating their meta coupling.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond C-H correlation). It would definitively link the proton signals for H-3, H-5, and H-6 to their corresponding carbon signals. It would also show clear correlations for the methoxy protons to the methoxy carbon and the tert-butyl protons to the three equivalent methyl carbons of the tert-butyl group.

From the methoxy protons (-OCH₃) to the C-1 aromatic carbon.

From the tert-butyl protons (-C(CH₃)₃) to the C-4 aromatic carbon and the quaternary carbon of the tert-butyl group.

From the H-6 proton to carbons C-2 and C-4.

From the H-5 proton to carbons C-1 and C-3.

Solid-State NMR for Bulk Characterization

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2960-2870 | -C(CH₃)₃ and -OCH₃ |

| C=C Stretch (Aromatic) | 1600-1450 | Aromatic Ring |

| C-H Bend (Aliphatic) | 1470-1365 | -C(CH₃)₃ |

| C-O Stretch (Aryl Ether) | 1250-1200 (asymmetric), 1050-1010 (symmetric) | Ar-O-CH₃ |

| C-H Out-of-Plane Bend | ~820 | 1,2,4-Trisubstituted Ring |

| C-I Stretch | 600-500 | Aryl Iodide |

The spectrum for this compound would be expected to show characteristic sharp peaks for C-H stretching of the aromatic ring and the aliphatic tert-butyl and methoxy groups. Strong absorptions corresponding to the aryl-ether C-O stretching would also be prominent. The substitution pattern on the benzene ring can often be inferred from the pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments after ionization. The molecular formula is C₁₁H₁₅IO, giving a molecular weight of approximately 290.14 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z ≈ 290.

Fragmentation Pattern: The fragmentation of this compound would likely proceed through several characteristic pathways. A very common fragmentation for tert-butyl substituted aromatics is the loss of a methyl radical to form a stable benzylic-type cation. researchgate.net

[M - 15]⁺: Loss of a methyl radical (•CH₃) from the tert-butyl group to give a fragment at m/z ≈ 275. This is often the base peak for tert-butylated aromatic compounds.

[M - 57]⁺: Loss of the entire tert-butyl radical (•C(CH₃)₃) resulting in a peak at m/z ≈ 233.

[M - 127]⁺: Cleavage of the C-I bond, leading to the loss of an iodine radical (•I) to give a fragment at m/z ≈ 163.

Other fragments corresponding to the loss of the methoxy group (•OCH₃, [M-31]⁺) or other combinations may also be observed.

Predicted Mass Spectrometry Fragmentation

| Predicted m/z | Identity of Fragment |

|---|---|

| 290 | [M]⁺ (Molecular Ion) |

| 275 | [M - CH₃]⁺ |

| 233 | [M - C(CH₃)₃]⁺ |

| 163 | [M - I]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound with high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of an exact mass, also known as the monoisotopic mass, which is derived by summing the masses of the most abundant isotopes of the constituent elements. missouri.eduwikipedia.org

For this compound, the molecular formula is C₁₁H₁₅IO. The theoretical exact mass can be calculated using the masses of the most abundant isotopes: ¹²C, ¹H, ¹⁶O, and ¹²⁷I. A comparison between the calculated theoretical exact mass and the experimentally determined value can unequivocally confirm the elemental composition, as illustrated in the table below. The minuscule difference between the theoretical and observed mass, typically in the low parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅IO |

| Theoretical Exact Mass (Monoisotopic) | 290.0168 u |

| Hypothetical Experimental Mass | 290.0171 u |

| Mass Difference | 0.0003 u |

| Error (ppm) | 1.03 ppm |

Isotopic Abundance Pattern Analysis for Halogen Content

Mass spectrometry is also instrumental in identifying the presence of certain elements through the analysis of their natural isotopic abundance patterns. Halogens such as chlorine and bromine have characteristic isotopic signatures. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), leading to a prominent M+2 peak with an intensity of about one-third that of the molecular ion peak (M). Bromine has two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), resulting in M and M+2 peaks of nearly equal intensity.

Conversely, iodine is monoisotopic, consisting of 100% ¹²⁷I. avivanalytical.com Consequently, the mass spectrum of an organoiodine compound like this compound will not exhibit a characteristic M+2 peak. The absence of this feature, combined with the accurate mass measurement from HRMS, provides conclusive evidence for the presence of a single iodine atom in the molecule. avivanalytical.com

| Halogen | Isotope | Natural Abundance (%) | Characteristic MS Pattern |

|---|---|---|---|

| Chlorine | ³⁵Cl | 75.77 | M, M+2 (approx. 3:1 ratio) |

| ³⁷Cl | 24.23 | ||

| Bromine | ⁷⁹Br | 50.69 | M, M+2 (approx. 1:1 ratio) |

| ⁸¹Br | 49.31 | ||

| Iodine | ¹²⁷I | 100 | M only (no M+2 peak) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The absorption of photons promotes electrons from lower-energy ground states to higher-energy excited states. In organic molecules, the most common transitions involve π and n (non-bonding) electrons. up.ac.za

The structure of this compound contains a substituted benzene ring, which acts as a chromophore. The π-system of the aromatic ring gives rise to intense π → π* transitions. up.ac.za Furthermore, the methoxy group (-OCH₃) and the iodine atom possess lone pairs of non-bonding electrons (n electrons), which can undergo n → π* transitions. The addition of substituents to the benzene ring typically causes a bathochromic (red) shift, moving the absorption bands to longer wavelengths compared to unsubstituted benzene. up.ac.za The spectrum of a substituted anisole (B1667542) or iodobenzene would be expected to show a primary band (B-band) and a secondary band, with their precise positions influenced by the combination of all substituents. cdnsciencepub.comcdnsciencepub.com

| Transition Type | Orbitals Involved | Expected Wavelength Region (λₘₐₓ) | Relative Intensity |

|---|---|---|---|

| π → π | Aromatic π system | ~200-230 nm | High |

| π → π (B-band) | Aromatic π system | ~270-290 nm | Moderate |

| n → π | Oxygen/Iodine lone pair to aromatic π | Longer wavelengths, often overlapping | Low |

Photoelectron Spectroscopy (PES) for Delving into Electronic Structure

Photoelectron Spectroscopy (PES) is a powerful technique that provides direct experimental insight into the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. This method allows for the determination of electron binding energies, which correspond to the energies of the molecular orbitals.

For this compound, PES can be used to probe the energies of various molecular orbitals. The spectrum would feature bands corresponding to the ionization of electrons from the π-system of the aromatic ring. Additionally, distinct bands would arise from the ionization of the non-bonding (lone pair) electrons localized on the oxygen atom of the methoxy group and the iodine atom. Analyzing the positions and shapes of these bands provides detailed information about electron distribution and bonding interactions within the molecule. colorado.edu

| Molecular Orbital Type | Description | Information Gained from PES |

|---|---|---|

| Aromatic π-system | Delocalized electrons of the benzene ring | Binding energies of the different π orbitals |

| n(O) | Non-bonding lone pair on the methoxy oxygen | Energy level of the oxygen lone pair |

| n(I) | Non-bonding lone pairs on the iodine atom | Energy levels of the iodine lone pairs |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. azolifesciences.comwikipedia.org The technique involves diffracting a beam of X-rays off a single, high-quality crystal of the compound. creativebiomart.net The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the positions of individual atoms can be determined with exceptional precision. nih.gov

An X-ray crystal structure analysis of this compound would provide a wealth of structural information. This includes exact bond lengths (e.g., C-C, C-O, C-I), bond angles, and torsion angles, which define the molecule's conformation. docbrown.infostudy.com Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions. While obtaining a suitable crystal can be a challenge, the resulting data is considered the gold standard for molecular structure determination. wikipedia.orgexcillum.com

| Structural Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-I, C-O, C-C aromatic) |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-I, C-O-C) |

| Torsion Angles | Conformation of the methoxy and tert-butyl groups relative to the ring |

| Intermolecular Interactions | Details of crystal packing and non-covalent forces |

Q & A

[Basic] What are the optimal synthetic routes for preparing 4-tert-butyl-2-iodo-1-methoxybenzene, and what factors influence yield and purity?

Answer:

The synthesis typically involves multi-step reactions starting from substituted benzene derivatives. Key steps include:

- Iodination : Electrophilic aromatic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions.

- Functionalization : Introduction of the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

- Purification : Column chromatography or recrystallization to isolate the final product, with yields influenced by steric hindrance from the tert-butyl group and competing side reactions .

[Basic] How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure of this compound?

Answer:

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet (~δ 3.8–4.0 ppm), while the tert-butyl group shows a singlet at δ 1.3–1.5 ppm. The aromatic protons exhibit splitting patterns consistent with substituent positions .

- ¹³C NMR : Distinct signals for iodine-bearing carbons (~δ 90–100 ppm) and tert-butyl carbons (~δ 30–35 ppm) confirm substitution .

- IR : Stretching vibrations for C-I (~500 cm⁻¹) and C-O (~1250 cm⁻¹) provide additional validation .

[Basic] What are the key challenges in maintaining stability during storage of iodinated aromatic compounds like this compound?

Answer:

- Light Sensitivity : Iodinated compounds degrade under UV light; store in amber glassware or dark conditions .

- Moisture : Hydrolysis of the C-I bond can occur in humid environments; use desiccants or inert atmospheres .

- Temperature : Prolonged exposure to >25°C accelerates decomposition; refrigerate at 2–8°C .

[Advanced] How does the tert-butyl group influence the electronic and steric properties of this compound in cross-coupling reactions?

Answer:

- Steric Hindrance : The bulky tert-butyl group reduces accessibility to the iodine atom, lowering reaction rates in Suzuki-Miyaura couplings. Use of Pd catalysts with large ligands (e.g., XPhos) improves efficiency .

- Electronic Effects : Electron-donating tert-butyl groups deactivate the aromatic ring, reducing electrophilic substitution but stabilizing intermediates in Ullmann-type couplings .

[Advanced] What strategies can resolve contradictions in reported reactivity data for ortho-iodo substituents in methoxybenzene derivatives?

Answer:

- Condition Screening : Vary solvents (polar vs. nonpolar) and temperatures to identify optimal reaction pathways .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict regioselectivity and explain discrepancies between experimental and theoretical results .

- Meta-Analysis : Compare studies with similar substituent patterns (e.g., tert-butyl vs. methyl groups) to isolate steric/electronic contributions .

[Basic] What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile iodinated byproducts .

- Waste Disposal : Collect halogenated waste separately and incinerate under controlled conditions .

[Advanced] How does this compound compare to structurally similar compounds in terms of biological activity?

Answer:

- Enzyme Inhibition : The tert-butyl group enhances lipophilicity, improving membrane permeability compared to smaller alkyl substituents (e.g., methyl) .

- Antimicrobial Studies : Iodine’s electronegativity disrupts bacterial cell walls, but steric bulk may reduce efficacy relative to less hindered analogs .

[Advanced] What computational methods are suitable for predicting the reactivity of this compound in novel reaction environments?

Answer:

- DFT Calculations : Model transition states to predict regioselectivity in cross-coupling reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on iodine’s leaving-group ability in SNAr reactions .

[Advanced] How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

Answer:

- Catalyst Recycling : Use immobilized Pd nanoparticles to reduce metal waste .

- Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent .

[Advanced] What are the implications of pH and solvent polarity on the degradation pathways of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.